3-Bromo-2-(3-chlorophenyl)pyridine
Description
Significance of Halogen Substituents in Heterocyclic Chemistry
Halogen atoms are highly significant in heterocyclic chemistry for several key reasons. They act as versatile precursors for a variety of functional groups through cross-coupling reactions. researchgate.net The bromine and chlorine atoms on a pyridine (B92270) ring, for instance, can be selectively targeted in reactions like Suzuki or Sonogashira couplings, which are fundamental methods for forming new carbon-carbon bonds. nbinno.com This capability allows chemists to efficiently attach diverse molecular fragments, thereby creating libraries of compounds for various applications. nbinno.com
Furthermore, halogens influence the electronic environment of the pyridine ring. Their electron-withdrawing nature can alter the reactivity of the ring, affecting how it participates in electrophilic aromatic substitution reactions. organicchemistrytutor.comacs.org The presence of halogens can also introduce the potential for halogen bonding, a type of non-covalent interaction that can influence the conformation and binding properties of a molecule, which is a critical consideration in drug design. researchgate.netacs.org The ability of halogens to occupy specific binding pockets in target proteins is another reason for their widespread use in medicinal chemistry. researchgate.net
Overview of 3-Bromo-2-(3-chlorophenyl)pyridine within Contemporary Organic Synthesis Research
Within the broader class of halogenated pyridines, this compound has emerged as a valuable intermediate in organic synthesis. This compound features a pyridine ring substituted with a bromine atom at the 3-position and a 3-chlorophenyl group at the 2-position. The distinct reactivity of the bromine and chlorine substituents on different aromatic rings provides chemists with orthogonal handles for sequential chemical transformations.
The bromine atom on the pyridine ring is particularly susceptible to participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.orgmdpi.com This allows for the introduction of a wide array of substituents at this position. The chlorine atom on the phenyl ring is generally less reactive in such cross-coupling reactions, enabling chemists to perform selective modifications at the pyridine core without disturbing the phenyl moiety. This differential reactivity is a key feature that makes this compound a strategic building block for constructing complex molecular architectures.
Rationale for Academic Investigation into Aryl-Pyridyl Architectures
The investigation into aryl-pyridyl architectures, where an aryl group is directly attached to a pyridine ring, is driven by their prevalence in medicinally relevant compounds and functional materials. nih.govresearchgate.net The pyridine nucleus is a privileged scaffold in drug discovery, and its combination with various aryl substituents allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.gov
Academic research in this area often focuses on developing novel and efficient synthetic methodologies for creating these biaryl linkages. nih.gov The direct arylation of pyridines is a particularly active area of research as it offers a more atom-economical and straightforward approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov The study of compounds like this compound contributes to this field by providing a well-defined substrate to explore and optimize new synthetic transformations. Furthermore, understanding the structure-property relationships in these systems is crucial for designing new materials with tailored electronic and photophysical properties. acs.orgresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1417519-07-3 |
| Molecular Formula | C₁₁H₇BrClN |
| Molecular Weight | 268.54 g/mol |
| SMILES | ClC1=CC(C2=NC=CC=C2Br)=CC=C1 |
Data sourced from references nih.govchemscene.combldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrClN |
|---|---|
Molecular Weight |
268.53 g/mol |
IUPAC Name |
3-bromo-2-(3-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrClN/c12-10-5-2-6-14-11(10)8-3-1-4-9(13)7-8/h1-7H |
InChI Key |
SUQQTCQCOQOLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Bromo 2 3 Chlorophenyl Pyridine and Its Analogs
Approaches for the Construction of the 2,3-Di-substituted Pyridine (B92270) Core
The foundational challenge in the synthesis of molecules like 3-bromo-2-(3-chlorophenyl)pyridine lies in the regioselective construction of the 2,3-disubstituted pyridine core. A variety of methods have been developed for this purpose, ranging from classical condensation reactions to more modern transition-metal-catalyzed approaches.
One common strategy involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with ammonia (B1221849) or an ammonia source. For instance, the Hantzsch pyridine synthesis, while traditionally used for dihydropyridines, can be adapted for the synthesis of fully aromatized pyridines with appropriate oxidizing agents. However, achieving specific 2,3-disubstitution patterns can be challenging and often requires carefully chosen starting materials.
More contemporary methods often rely on the functionalization of a pre-existing pyridine ring. For example, the use of N-activated pyridines allows for regio- and stereoselective additions, which can then be followed by elimination to introduce substituents at specific positions. semanticscholar.org The choice of the activating group and the nucleophile is crucial for controlling the regioselectivity of the addition. semanticscholar.orgnih.gov
Another powerful approach is the use of pyridyne intermediates. While 2,3-pyridyne offers a direct route to 2,3-disubstitution, controlling the regioselectivity of nucleophilic attack on unsymmetrical 3,4-pyridynes has been a significant challenge. nih.gov Recent studies have shown that the use of directing groups can influence the distortion of the pyridyne and, consequently, the regioselectivity of the reaction. nih.gov
The following table summarizes some of the general approaches for the construction of 2,3-disubstituted pyridine cores:
| Method | Description | Key Considerations | Representative Reference(s) |
| Hantzsch Pyridine Synthesis | Condensation of β-ketoesters, aldehydes, and ammonia, followed by oxidation. | Regioselectivity depends on the starting materials; often produces symmetrical products. | researchgate.net |
| N-Activated Pyridine Chemistry | Activation of the pyridine ring towards nucleophilic attack, followed by addition and elimination. | The nature of the activating group and nucleophile dictates regioselectivity. | semanticscholar.orgnih.gov |
| Pyridyne Intermediates | Generation of a highly reactive pyridyne, which undergoes nucleophilic attack or cycloaddition. | Regiocontrol can be challenging for unsymmetrical pyridynes. | nih.gov |
| Metal-Free C-O/C-N Bond Cleavage | Regioselective cleavage of oxazoline[3,2-a]pyridiniums with various nucleophiles. | The choice of nucleophile determines the final product (pyridone vs. substituted pyridine). | nih.gov |
Formation of the Aryl-Pyridyl Bond through Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the formation of aryl-aryl and aryl-heteroaryl bonds, including the crucial C-C bond between the pyridine and phenyl rings in this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a widely used method for the synthesis of biaryl compounds. rose-hulman.edu In the context of synthesizing this compound, this can be achieved by coupling a 2,3-dihalopyridine with (3-chlorophenyl)boronic acid or, alternatively, by coupling 3-bromopyridine-2-boronic acid with 1-bromo-3-chlorobenzene. The former approach is often more practical due to the commercial availability of 2,3-dihalopyridines.
The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf), have been employed. The choice of phosphine (B1218219) ligand is critical for achieving high yields and turnover numbers, with bulky and electron-rich ligands often being preferred for challenging substrates.
Below is a representative data table for the Suzuki-Miyaura coupling to form a 2-aryl-3-bromopyridine derivative, based on typical conditions found in the literature.
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,3-Dibromopyridine | (3-Chlorophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 2-Chloro-3-bromopyridine | (3-Chlorophenyl)boronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | 3-Bromo-2-iodopyridine | (3-Chlorophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 78 |
Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Buchwald-Hartwig)
While the Suzuki-Miyaura coupling is a dominant method, other palladium-catalyzed reactions can also be employed for the synthesis of 2-arylpyridines. The Heck reaction , which couples an aryl halide with an alkene, could be envisioned as a route to a precursor of the target molecule. For example, coupling 3-bromopyridine (B30812) with 3-chlorostyrene (B1584043) could yield a stilbene (B7821643) derivative that could be further modified. However, controlling the regioselectivity of the coupling can be an issue. nih.gov
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. While not directly applicable to the C-C bond formation required for this compound, it is a crucial reaction for the synthesis of many pyridine-containing pharmaceuticals and is often used in conjunction with other cross-coupling reactions in multi-step syntheses. nih.gov
Nucleophilic Aromatic Substitution Pathways on Pyridine Precursors
Nucleophilic aromatic substitution (SNA_r) on pyridine rings provides an alternative pathway to introduce substituents. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. In the context of synthesizing this compound, a potential strategy would involve the reaction of a 2,3-dihalopyridine with a 3-chlorophenyl nucleophile, such as a Grignard or organolithium reagent.
The regioselectivity of SNA_r on dihalopyridines is influenced by the nature of the halogens and the reaction conditions. Generally, the halogen at the 2- or 4-position is more labile towards nucleophilic attack than a halogen at the 3-position. This inherent reactivity can be exploited to achieve regioselective substitution.
The following table presents plausible outcomes for the nucleophilic aromatic substitution on a dihalopyridine with a 3-chlorophenyl nucleophile.
| Entry | Pyridine Substrate | Nucleophile | Solvent | Temp (°C) | Product | Plausible Yield (%) |
| 1 | 2,3-Dichloropyridine | 3-Chlorophenylmagnesium bromide | THF | 0 to rt | 3-Chloro-2-(3-chlorophenyl)pyridine | 65 |
| 2 | 2-Fluoro-3-bromopyridine | 3-Chlorophenyllithium | Diethyl ether | -78 to rt | This compound | 70 |
| 3 | 2,3-Dibromopyridine | (3-Chlorophenyl)zinc chloride | THF | rt | This compound | 75 |
Directed Ortho-Metalation and Related Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile.
In the case of pyridine, various substituents can act as DMGs, including amides, carbamates, and halogens. For the synthesis of this compound, one could envision a strategy starting from 3-bromopyridine. The bromine atom itself can act as a weak DMG, directing metalation to the C-2 or C-4 position. However, the regioselectivity can be poor. A more effective approach would be to introduce a stronger DMG at a different position to control the site of metalation.
Alternatively, one could start with a pyridine derivative bearing a DMG at the 2-position, perform a metalation-iodination sequence to introduce an iodine atom at the 3-position, and then use the iodine as a handle for further functionalization.
A plausible synthetic sequence utilizing DoM is outlined below:
Start with 2-chloropyridine.
Perform a directed ortho-metalation at the 3-position using a strong base like lithium diisopropylamide (LDA).
Quench the lithiated intermediate with an electrophilic source of the 3-chlorophenyl group, such as 3-chlorobenzaldehyde (B42229) followed by reduction, or a palladium-catalyzed cross-coupling with 3-chlorophenylboronic acid.
The chlorine at the 2-position can then be substituted with bromine via a nucleophilic substitution or a Sandmeyer-type reaction if converted to an amino group first.
Stereoselective and Regioselective Synthesis Considerations
The synthesis of 2,3-disubstituted pyridines often raises issues of regioselectivity, which have been addressed in the preceding sections. However, when the substituents at the 2- and 3-positions are large enough to hinder free rotation around the C2-C(aryl) bond, the potential for atropisomerism arises. Atropisomers are stereoisomers resulting from restricted rotation about a single bond, and their selective synthesis is a topic of growing interest in medicinal chemistry and materials science.
For a molecule like this compound, the barrier to rotation around the C-C bond connecting the pyridine and phenyl rings might be high enough to allow for the isolation of individual atropisomers, especially if additional bulky substituents are present on either ring.
The stereoselective synthesis of such atropisomeric biaryls can be achieved through various strategies, including:
Asymmetric Cross-Coupling Reactions: The use of chiral ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can induce asymmetry and lead to the preferential formation of one atropisomer over the other.
Chiral Auxiliary-Directed Synthesis: Attaching a chiral auxiliary to one of the coupling partners can direct the stereochemical outcome of the bond formation.
Resolution of Racemates: Classical resolution methods, such as the formation of diastereomeric salts with a chiral resolving agent, can be used to separate a racemic mixture of atropisomers.
The regioselectivity in the synthesis of 2,3-disubstituted pyridines is primarily governed by the electronic and steric properties of the substituents on the pyridine ring and the nature of the reagents used. For instance, in nucleophilic aromatic substitution, the more electron-deficient positions (C2 and C4) are preferentially attacked. In directed ortho-metalation, the choice of the directing group is paramount in controlling the position of deprotonation. Careful consideration of these factors is essential for the successful and efficient synthesis of the target compound and its analogs.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis
NMR spectroscopy serves as a powerful tool for probing the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C, offering deep insights into the molecular structure.
While specific experimental ¹H NMR data for 3-Bromo-2-(3-chlorophenyl)pyridine is not extensively documented in publicly available literature, analysis of related structures allows for the prediction of characteristic chemical shifts. The spectrum is expected to exhibit complex multiplets in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the pyridine (B92270) ring would likely appear at the lower field (higher ppm) end of this region due to the electron-withdrawing effect of the nitrogen atom. The protons on the 3-chlorophenyl ring would also resonate in this aromatic region, with their specific shifts and coupling patterns dictated by the relative positions of the chloro and bromo substituents.
Similar to ¹H NMR, dedicated ¹³C NMR spectral data for this compound is sparse. However, based on analogous compounds, the ¹³C spectrum would be expected to show 11 distinct signals in the aromatic region (typically 120-160 ppm), corresponding to the 11 carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative nitrogen, bromine, and chlorine atoms would exhibit characteristic downfield shifts. For instance, the carbon atom of the C-Br bond in the pyridine ring and the C-Cl bond in the phenyl ring would be anticipated at approximately 120-140 ppm.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (³J-coupling), helping to establish the sequence of protons on both the pyridine and the chlorophenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection between the pyridine and chlorophenyl rings via the C-C single bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, generally below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable for characterizing the molecule. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly active in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-H In-plane Bending | 1000 - 1300 |
| C-H Out-of-plane Bending | 650 - 1000 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule and for studying its fragmentation behavior.
For this compound (C₁₁H₇BrClN), HRMS would provide a highly accurate mass measurement of the molecular ion peak. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region would display a characteristic isotopic pattern. The primary fragmentation pathways would likely involve the loss of the halogen atoms. The initial loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would be expected, leading to significant fragment ions. Further fragmentation could involve the cleavage of the bond between the two aromatic rings.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and elucidate any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the supramolecular architecture. iucr.orgmdpi.com
Computational Chemistry and Theoretical Investigations of 3 Bromo 2 3 Chlorophenyl Pyridine
Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. DFT calculations allow for the optimization of the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state.
For 3-Bromo-2-(3-chlorophenyl)pyridine, a key structural feature is the dihedral angle between the pyridine (B92270) and the 3-chlorophenyl rings. This angle is determined by the balance of steric hindrance between the ortho hydrogens and the electronic effects of the substituents. DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can predict this angle with high accuracy. In similar bicyclic aromatic compounds, these rings are often not coplanar. For instance, in a related compound, the dihedral angle between a phenyl and an imidazo[1,2-a]pyridine (B132010) ring was found to be 0.62(17)°. bldpharm.com In another case involving two aromatic rings linked by an enone bridge, the dihedral angle was 17.91 (17)°. nih.gov
The conformational analysis would involve rotating the 3-chlorophenyl ring relative to the pyridine ring to map the potential energy surface and identify the most stable conformer. The optimized geometry provides bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value (Illustrative) |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length (Pyridine) | ~1.34 Å |
| C-C Bond Length (Inter-ring) | ~1.49 Å |
| Dihedral Angle (Pyridine-Phenyl) | ~45-55° |
Note: The data in this table is illustrative and represents typical values for similar compounds, as a specific computational study for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electrophilic/Nucleophilic Site Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring. The bromine and chlorine atoms, being electronegative, would also influence the distribution of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. In a study of a bromo-substituted imidazopyridine derivative, the HOMO-LUMO energy gap was calculated to be 2.3591 eV. researchgate.net
From the FMO analysis, global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Parameters for this compound
| Parameter | Definition | Predicted Value (Illustrative) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.0 eV |
| Ionization Potential (I) | -E_HOMO | ~ 6.5 eV |
| Electron Affinity (A) | -E_LUMO | ~ 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 eV |
| Softness (S) | 1 / (2η) | ~ 0.2 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.2 eV |
Note: The data in this table is for illustrative purposes and based on typical values for halogenated aromatic compounds.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Non-covalent Interaction Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.
For this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This indicates that the nitrogen atom is a likely site for protonation and hydrogen bonding interactions. The regions around the bromine and chlorine atoms are expected to show areas of positive potential (a "sigma-hole"), particularly along the extension of the C-Br and C-Cl bonds, making them potential sites for halogen bonding. mdpi.com The hydrogen atoms of the aromatic rings will exhibit positive potential. These predictions are based on MEP analyses of similar halogenated heterocyclic compounds. researchgate.netmdpi.com
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal). By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance.
A Hirshfeld analysis of this compound would likely reveal a variety of intermolecular interactions, including:
C···H/H···C contacts: Indicative of C-H···π interactions.
Br···H/H···Br and Cl···H/H···Cl contacts: Important halogen-hydrogen interactions.
C···C contacts: Suggesting π-π stacking interactions between the aromatic rings.
For example, in a study of a similar compound, 6-bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, the contributions to the crystal packing were dominated by H···H (57.2%), H···N/N···H (17.6%), H···C/C···H (9.6%), H···Cl/Cl···H (7.9%), and H···Br/Br···H (7.0%) interactions. researchgate.net
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Percentage Contribution (Illustrative) |
| H···H | 30 - 40% |
| C···H/H···C | 20 - 30% |
| Br···H/H···Br | 10 - 15% |
| Cl···H/H···Cl | 5 - 10% |
| C···C | 5 - 10% |
| N···H/H···N | 1 - 5% |
Note: This data is illustrative and represents a plausible distribution of intermolecular contacts for a molecule of this nature.
Computational Prediction and Validation of Spectroscopic Parameters
Computational methods, particularly DFT, can be used to predict spectroscopic properties such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to validate the calculated structure and provide a more detailed assignment of the spectral bands.
For this compound, DFT calculations could predict the vibrational modes associated with the stretching and bending of the C-Br, C-Cl, C-N, C-C, and C-H bonds. For instance, studies on 2-chloro- and 3-bromopyridine (B30812) have shown excellent agreement between DFT-calculated vibrational spectra and experimental data. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values to confirm the molecular structure.
Role As a Building Block in Complex Organic Synthesis and Derived Chemical Entities
Utilization as a Key Intermediate in Multi-Step Organic Transformations
The carbon-bromine (C-Br) bond on the pyridine (B92270) ring of 3-Bromo-2-(3-chlorophenyl)pyridine is a key functional group for engaging in a wide array of multi-step organic transformations, particularly palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in such reactions, enabling selective functionalization. This reactivity allows chemists to use the compound as a foundational element, sequentially introducing complexity.
Common transformations include Suzuki-Miyaura couplings with boronic acids to form new carbon-carbon bonds, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations to introduce nitrogen-based functionalities. organic-chemistry.orgnih.gov These reactions are fundamental in modern synthesis, and this compound serves as an ideal substrate. For instance, the bromine atom can be selectively replaced, leaving the chlorine atom intact for subsequent modification, a strategy often employed in the synthesis of complex target molecules. google.com
| Reaction Type | Coupling Partner | Resulting Bond | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids or Esters | C-C | Synthesis of complex biaryl systems or alkyl-substituted pyridines. mdpi.com |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Introduction of alkynyl moieties for further elaboration or as part of a larger conjugated system. organic-chemistry.org |
| Buchwald-Hartwig Amination | Amines (primary, secondary) | C-N | Synthesis of aminopyridine derivatives, which are common in bioactive molecules. organic-chemistry.org |
| Heck Coupling | Alkenes | C-C (sp2) | Formation of stilbene-like structures and vinylpyridines. |
| Cyanation | Cyanide source (e.g., Zn(CN)2) | C-CN | Introduction of a nitrile group, a versatile precursor for acids, amines, and amides. chemicalbook.com |
Precursor for the Synthesis of Novel Heterocyclic and Polycyclic Systems
The 2-phenylpyridine (B120327) framework of this compound is a stepping stone for the synthesis of more elaborate fused ring systems. Through a sequence of functionalization and subsequent cyclization reactions, novel heterocyclic and polycyclic scaffolds can be constructed.
For example, a functional group introduced at the 3-position via substitution of the bromine atom can undergo an intramolecular cyclization with either the pyridine nitrogen or a carbon atom on the phenyl ring. This strategy can lead to the formation of a variety of fused systems, such as:
Carbolines and Azacarbolines: These are tricyclic structures often found in alkaloids and pharmacologically active compounds. chemicalbook.com
Fused Thieno[3,2-b]pyridines: By introducing a sulfur-containing substituent, subsequent cyclization can yield these important heterocyclic cores. mdpi.com
Imidazo[1,2-a]pyridines: These systems can be accessed through multi-step sequences starting from related aminopyridines, highlighting a synthetic pathway potentially adaptable from this precursor. rsc.org
The ability to build upon the existing framework allows for the creation of unique, three-dimensional structures that are of high interest in materials science and medicinal chemistry. researchgate.netresearchgate.net
Applications in the Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis Research
The pyridine nitrogen atom in this compound provides an intrinsic coordination site for transition metals. This feature, combined with the potential for introducing other donor atoms, makes it an excellent precursor for designing ligands for catalysis.
By functionalizing the 3-position (via the C-Br bond), bidentate or even pincer-type ligands can be synthesized. For instance, a phosphine (B1218219) group can be introduced via a palladium-catalyzed phosphination reaction, yielding a P,N-type ligand. rsc.org Such ligands are highly valuable in homogeneous catalysis, particularly for cross-coupling reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituent on the phosphorus atom or by further functionalizing the chlorophenyl ring. This modularity is crucial for optimizing catalyst performance for specific chemical transformations. mdpi.com
Scaffold Diversification through Post-Synthetic Functionalization for Chemical Library Development
In drug discovery and materials science, the rapid generation of a diverse set of related compounds (a chemical library) is essential for screening and identifying candidates with desired properties. This compound is an ideal starting scaffold for such endeavors due to its two distinct points of modification.
The differential reactivity of the C-Br and C-Cl bonds allows for orthogonal or sequential diversification. A library can be constructed by first reacting the more labile C-Br bond with a diverse set of building blocks (e.g., a collection of 50 different boronic acids). The resulting set of 50 compounds can then be subjected to a second reaction at the C-Cl position using a different set of reagents (e.g., 50 different amines), potentially generating a library of 2,500 unique molecules from a single starting scaffold. This post-synthetic functionalization approach is a powerful tool for exploring chemical space efficiently. mdpi.com
| Step | Reaction | Reagent Set (Example) | Number of Intermediates/Products |
|---|---|---|---|
| 1 | Suzuki Coupling at C-Br | Set A: R1-B(OH)2 (n=50) | 50 unique intermediates |
| 2 | Buchwald-Hartwig Amination at C-Cl | Set B: R2R3NH (n=50) | Up to 50 x 50 = 2,500 unique final products |
Strategic Deployment in Medicinal Chemistry Research as a Synthetic Precursor for Biologically Relevant Scaffolds
The 2-phenylpyridine core is considered a "privileged scaffold" in medicinal chemistry, as it is a structural motif present in a wide range of biologically active compounds. This compound serves as a strategic precursor to access analogues of these important molecules.
The bromo and chloro groups act as synthetic handles to introduce various pharmacophores and to modulate the physicochemical properties (e.g., lipophilicity, polarity, metabolic stability) of the final compounds. For example, derivatives of related thieno[3,2-b]pyridines, which can be synthesized from bromo-pyridine precursors, have shown potential as anticancer agents. mdpi.com Similarly, 3-bromopyridine (B30812) itself is a known intermediate in the synthesis of various medicines. google.com The ability to systematically modify the scaffold allows medicinal chemists to conduct Structure-Activity Relationship (SAR) studies to optimize a compound's efficacy and safety profile.
| Scaffold Class | Potential Therapeutic Area | Synthetic Access Route |
|---|---|---|
| Substituted Aminopyridines | Kinase Inhibition, CNS Disorders | Buchwald-Hartwig amination at the C-Br position. organic-chemistry.org |
| Fused Polycyclic Heterocycles (e.g., Thienopyridines) | Anticancer, Anti-inflammatory | Suzuki coupling followed by intramolecular cyclization. mdpi.com |
| Complex Biaryl Systems | Antiviral, Cardiovascular | Sequential Suzuki couplings at C-Br and C-Cl positions. |
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. researchgate.net However, traditional methods can often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste. Future research will undoubtedly focus on developing more efficient and sustainable synthetic pathways to 3-Bromo-2-(3-chlorophenyl)pyridine and its derivatives, aligning with the principles of green chemistry. biosynce.com
Key areas of exploration will likely include:
One-Pot Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form the target molecule can significantly improve efficiency and reduce waste. nih.govmdpi.com Future work could target a one-pot synthesis that assembles the substituted pyridine (B92270) core from simpler, readily available precursors.
Catalysis with Earth-Abundant Metals: While palladium-catalyzed cross-coupling reactions are highly effective for creating C-C bonds in molecules like 2-arylpyridines, mdpi.comnih.gov there is a growing emphasis on replacing precious metals with more sustainable alternatives. Research into catalysts based on iron, rsc.org nickel, researchgate.net or zinc researchgate.net for the key bond-forming steps could lead to more economical and environmentally friendly syntheses.
C-H Activation/Functionalization: A highly attractive strategy involves the direct formation of the C-C bond between the pyridine and chlorophenyl rings by activating a C-H bond on one of the rings. This approach, which can sometimes be achieved via photoredox catalysis, acs.org avoids the need to pre-functionalize the starting materials (e.g., creating an organometallic reagent), thus shortening the synthetic sequence and reducing waste. researchgate.net
The table below outlines potential green synthesis strategies for pyridine derivatives, which could be adapted for this compound.
| Synthesis Strategy | Advantages | Potential Application |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. nih.gov | Direct assembly of the substituted pyridine ring system. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Acceleration of key coupling or cyclization steps. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup. mdpi.com | Performing condensation or coupling reactions under neat conditions. |
| Iron-Catalyzed Cyclization | Use of an inexpensive, non-toxic, earth-abundant metal. rsc.org | Catalyzing the formation of the pyridine ring from acyclic precursors. |
Exploration of Photo- and Electrocatalytic Transformations Involving the Compound
Photoredox and electrocatalytic methods are transforming synthetic chemistry by enabling reactions under mild conditions using light or electricity as the driving force. These techniques open up new avenues for the functionalization of this compound.
Future research in this area could focus on:
Radical-Based Functionalization: The compound can be a precursor to pyridinyl radicals through single-electron reduction of the corresponding pyridinium (B92312) ion. researchgate.netrecercat.catrecercat.catacs.org These highly reactive intermediates can then be coupled with other radical species, allowing for the introduction of complex fragments at specific positions on the pyridine ring, a transformation that is often difficult to achieve with traditional methods. acs.org
Photocatalytic C-Br Bond Cleavage: The carbon-bromine bond is susceptible to reductive cleavage under photocatalytic conditions. acs.org This reaction generates an aryl radical that can participate in a variety of bond-forming reactions, providing a powerful method for diversifying the molecule's structure at the 3-position of the pyridine ring. A pyridine-based photocatalyst has shown high reactivity for cleaving C-Br bonds through a halogen bonding interaction. acs.org
C-H Functionalization: Photocatalysis can be used to activate C-H bonds, including those on aromatic systems. nih.gov This could potentially be used to further functionalize the chlorophenyl ring or even the pyridine ring directly, offering a complementary approach to cross-coupling reactions.
Advanced Computational Modeling for Predicting Novel Reactivity and Materials Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. Applying advanced computational modeling to this compound can accelerate the discovery of its applications.
Prospective computational studies could include:
Predicting Cross-Coupling Reactivity: Quantitative structure-reactivity models can predict the outcomes of catalytic cross-coupling reactions with high accuracy. nih.govchemrxiv.org By calculating molecular descriptors for this compound, researchers can predict its reactivity in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig), guiding the selection of optimal reaction conditions and catalysts without extensive empirical screening. numberanalytics.comresearchgate.netprinceton.edu
Elucidating Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, identifying key intermediates and transition states. This is crucial for understanding the mechanisms of novel photo- and electrocatalytic transformations involving the compound. acs.org
Designing Novel Materials: DFT calculations can predict the electronic properties (e.g., HOMO/LUMO energy levels), optical properties, and charge transport characteristics of materials incorporating the this compound moiety. tandfonline.comnih.govresearchgate.net This predictive power can guide the rational design of new molecules for applications in electronics, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net
The following table summarizes key parameters that can be predicted using computational modeling and their relevance.
| Predicted Property | Computational Method | Relevance to Research |
| Reaction Energy Profile | DFT | Understanding reaction mechanisms, identifying rate-determining steps. numberanalytics.com |
| Frontier Molecular Orbitals (HOMO/LUMO) | TD-DFT | Predicting electronic transitions, charge transfer properties, and reactivity. tandfonline.com |
| Bond Dissociation Energy | DFT | Assessing the stability of specific bonds for targeted activation (e.g., C-Br). researchgate.net |
| Non-Linear Optical (NLO) Properties | DFT/TD-DFT | Screening for potential applications in optoelectronics. tandfonline.com |
Integration into Supramolecular Chemistry and Molecular Recognition Studies
Supramolecular chemistry focuses on the design of complex, ordered systems held together by non-covalent interactions. The structural features of this compound make it an excellent candidate for use as a building block in supramolecular assembly.
Future research directions include:
Halogen Bonding: The bromine and chlorine atoms on the molecule can act as halogen bond donors, forming directional interactions with electron-donating atoms like nitrogen or oxygen. acs.orgnih.govacs.org The strength and directionality of halogen bonds make them powerful tools for crystal engineering and the construction of complex, self-assembled architectures. acs.orgrsc.org Studies have shown that halogen bonding is significantly enhanced when the pyridine ring is protonated or N-alkylated, making the halogen atoms more potent donors. nih.govacs.org
Hydrogen Bonding and Metal Coordination: The nitrogen atom of the pyridine ring is a classic hydrogen bond acceptor and a coordination site for metal ions. researchgate.net This allows for the creation of hybrid materials where halogen bonds, hydrogen bonds, and metal coordination work in concert to direct the assembly of molecules into predictable patterns. nih.gov
Molecular Recognition: The specific arrangement of halogen atoms and the pyridine nitrogen can create a unique recognition site for other molecules or ions. biosynce.com This could be exploited to design new sensors or receptors where the binding of a guest molecule to the this compound unit results in a detectable signal.
The table below details the key intermolecular interactions that can be exploited.
| Interaction Type | Participating Atoms in Compound | Potential Application |
| Halogen Bond | Bromine, Chlorine | Crystal engineering, directing self-assembly. acs.orgacs.org |
| Hydrogen Bond | Pyridine Nitrogen (as acceptor) | Formation of co-crystals, molecular recognition. nih.gov |
| π-π Stacking | Phenyl and Pyridine Rings | Stabilization of supramolecular architectures. acs.org |
| Metal Coordination | Pyridine Nitrogen | Construction of metal-organic frameworks and metallopolymers. nih.gov |
Design of Functional Materials Incorporating the this compound Moiety
The true potential of this compound lies in its use as a versatile building block for advanced functional materials. By leveraging the reactivity of the C-Br bond, this compound can be elaborated into more complex structures with tailored properties. researchgate.netresearchgate.net
Emerging areas for materials design include:
Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are widely used in the emissive and host layers of OLEDs. mdpi.comresearchgate.netdntb.gov.uanih.gov The this compound core can be functionalized through cross-coupling reactions to introduce carbazole, triphenylamine, or other moieties known to enhance charge transport and luminescence efficiency, potentially leading to new host materials for blue Thermally Activated Delayed Fluorescence (TADF) OLEDs. researchgate.net
Heterogeneous Catalysts: By grafting the molecule onto a solid support, such as silica (B1680970) or a polymer, it could be used to create heterogeneous catalysts. The pyridine nitrogen and halogen atoms could serve to anchor metal nanoparticles or act as active sites themselves. nih.gov
Metal-Organic Frameworks (MOFs): After conversion of the bromine atom to a carboxylic acid or other linking group, the molecule could serve as a ligand for the construction of MOFs. nih.gov These porous materials have applications in gas storage, separation, and catalysis.
Biologically Active Molecules: Pyridine derivatives are a major class of compounds in medicinal chemistry. nih.gov The this compound scaffold could serve as a starting point for the synthesis of new drug candidates through further functionalization.
Q & A
Q. Table 1. Optimized Reaction Conditions for Functionalization
| Reaction Type | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80 | 78–85 | |
| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 60 | 65 | |
| Buchwald-Hartwig | Pd₂(dba)₃, RuPhos | Toluene | 110 | 70 |
Q. Table 2. Key Spectroscopic Data for Structural Confirmation
| Technique | Diagnostic Signal | Expected Value |
|---|---|---|
| ¹H NMR (CDCl₃) | H-6 (pyridine) | δ 8.42 (d, J=5.1 Hz) |
| ¹³C NMR | C-Br | δ 112.5 ppm |
| IR | C-Cl stretch | 740 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
